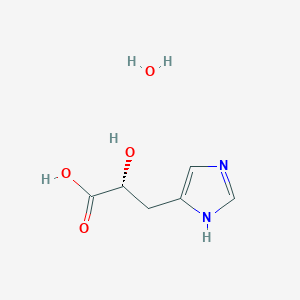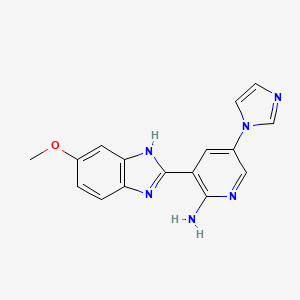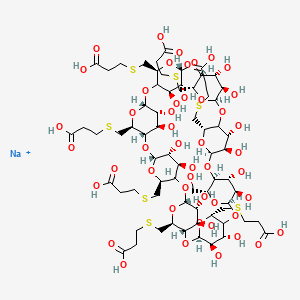
D-b-Imidazole lactic Acid Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-b-Imidazole lactic Acid Monohydrate: is a chiral compound with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.16 g/mol . It is an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-b-Imidazole lactic Acid Monohydrate involves the use of biodegradable lactic acid as a promoter. One efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate at 160°C . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .
Industrial Production Methods: the use of multicomponent reactions and green chemistry principles, such as the use of biodegradable lactic acid, suggests that industrial methods would likely focus on maximizing yield and minimizing environmental impact .
化学反应分析
Types of Reactions: D-b-Imidazole lactic Acid Monohydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often involve the use of halides, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles .
科学研究应用
D-b-Imidazole lactic Acid Monohydrate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of D-b-Imidazole lactic Acid Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, imidazole derivatives can inhibit enzymes such as nitric oxide synthase and leukotriene A-4 hydrolase, affecting inflammatory pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
相似化合物的比较
Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Pilocarpine: An imidazole alkaloid used in medicine, particularly in the treatment of glaucoma.
Uniqueness: D-b-Imidazole lactic Acid Monohydrate is unique due to its chiral nature and its role as an intermediate in the synthesis of specific imidazole alkaloids. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
属性
分子式 |
C6H10N2O4 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |
InChI 键 |
LJUYTQBGWOQLKC-NUBCRITNSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O.O |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)







